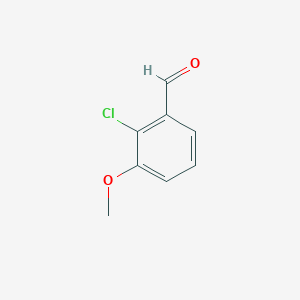

2-Chloro-3-methoxybenzaldehyde

描述

Systematic Nomenclature and Molecular Formula Analysis

This compound represents a systematically named aromatic aldehyde compound with the International Union of Pure and Applied Chemistry designation reflecting its substitution pattern on the benzene ring. The compound possesses the molecular formula C₈H₇ClO₂ with a molecular weight of 170.59 grams per mole, establishing its identity as a halogenated methoxy-substituted benzaldehyde derivative. The Chemical Abstracts Service registry number 54881-49-1 provides unambiguous identification of this specific isomer among related chloromethoxybenzaldehyde compounds.

The systematic nomenclature follows standard organic chemistry conventions, with the benzaldehyde core serving as the parent structure and the substituents numbered according to their positions relative to the aldehyde functional group. The chloro substituent occupies the ortho position (position 2) relative to the aldehyde group, while the methoxy group is located at the meta position (position 3). This specific substitution pattern distinguishes the compound from other isomeric forms such as 3-chloro-2-methoxybenzaldehyde or 4-chloro-3-methoxybenzaldehyde, each possessing different chemical and physical properties.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation as COC1=CC=CC(=C1Cl)C=O and the International Chemical Identifier string InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3. These standardized representations enable precise computational analysis and database searching across chemical information systems.

The compound's identity is further confirmed through its European Community number 627-748-6 and various database identifiers including PubChem Compound Identification Number 12575695. The presence of these multiple identification codes reflects the compound's significance in chemical research and commercial applications, necessitating comprehensive cataloging across international chemical databases.

Crystallographic Structure and Conformational Properties

The crystallographic analysis of this compound reveals distinctive structural features that influence its chemical behavior and intermolecular interactions. The compound crystallizes as a solid at room temperature with a reported melting point range of 53-58 degrees Celsius, indicating relatively weak intermolecular forces characteristic of small organic molecules with moderate polarity. The crystalline form appears as white to light yellow to green powder or crystalline material, suggesting the presence of polymorphic forms or varying degrees of purity in different preparations.

Conformational analysis demonstrates that the aldehyde functional group exhibits planar geometry with the benzene ring, facilitating conjugation between the carbonyl system and the aromatic π-electron system. This planarity enhances the compound's electronic delocalization and influences its spectroscopic properties. The methoxy group attached at position 3 can adopt various rotational conformations around the carbon-oxygen bond, with the preferred conformation determined by steric interactions with the adjacent chloro substituent and electronic effects from the aromatic system.

The chloro substituent at position 2 creates significant steric hindrance that influences the overall molecular geometry and crystal packing arrangements. This steric effect is particularly pronounced in the solid state, where intermolecular interactions must accommodate the relatively large chlorine atom while maintaining optimal packing efficiency. The van der Waals radius of chlorine (1.75 Ångströms) compared to hydrogen (1.20 Ångströms) results in distorted bond angles and modified intermolecular distances in the crystal lattice.

Computational studies suggest that the compound adopts a predominantly planar conformation in the gas phase, with minimal deviation from coplanarity between the benzene ring and the aldehyde group. However, the methoxy group rotation introduces conformational flexibility that can influence the compound's reactivity and binding properties in different chemical environments. The presence of the chloro substituent reduces the overall symmetry of the molecule compared to unsubstituted methoxybenzaldehyde analogs.

Spectroscopic Fingerprinting (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

The spectroscopic characterization of this compound provides comprehensive fingerprinting data that enables unambiguous identification and structural confirmation of the compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecular structure. The aldehyde carbonyl group exhibits a strong absorption band typically observed around 1680-1720 cm⁻¹, with the exact frequency influenced by the electron-withdrawing effect of the ortho-chloro substituent and the electron-donating effect of the meta-methoxy group.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching of the methoxy group occurs around 2900-3000 cm⁻¹. The characteristic carbon-oxygen stretching vibration of the methoxy group is observed around 1250-1300 cm⁻¹, and the carbon-chlorine stretching vibration appears in the range of 550-850 cm⁻¹, consistent with aromatic chloro compounds. These spectroscopic signatures provide definitive evidence for the presence and positioning of the substituent groups.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information through chemical shift analysis and coupling pattern interpretation. The aldehyde proton exhibits a characteristic downfield chemical shift around 10 parts per million due to the strong deshielding effect of the carbonyl oxygen. The aromatic protons display distinct chemical shifts and coupling patterns that reflect their electronic environment and proximity to the chloro and methoxy substituents. The methoxy group protons appear as a singlet around 3.8-4.0 parts per million, integrating for three protons.

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the conjugated aromatic-carbonyl system. The compound exhibits absorption maxima in the ultraviolet region corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group. The presence of the chloro and methoxy substituents modifies these transition energies compared to unsubstituted benzaldehyde, providing additional structural confirmation through electronic spectroscopy.

| Spectroscopic Technique | Key Observations | Frequency/Chemical Shift Range |

|---|---|---|

| Fourier Transform Infrared | Carbonyl stretch | 1680-1720 cm⁻¹ |

| Fourier Transform Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Fourier Transform Infrared | Methoxy C-O stretch | 1250-1300 cm⁻¹ |

| Fourier Transform Infrared | C-Cl stretch | 550-850 cm⁻¹ |

| Nuclear Magnetic Resonance | Aldehyde proton | ~10.0 ppm |

| Nuclear Magnetic Resonance | Methoxy protons | 3.8-4.0 ppm |

属性

IUPAC Name |

2-chloro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMLKSXPIITAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503115 | |

| Record name | 2-Chloro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54881-49-1 | |

| Record name | 2-Chloro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-methoxybenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the use of a Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride is reacted with aluminum chloride to introduce the chloro group at the ortho position relative to the methoxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

化学反应分析

Types of Reactions

2-Chloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chloro-3-methoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield 2-chloro-3-methoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Chloro-3-methoxybenzoic acid.

Reduction: 2-Chloro-3-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Chemistry

2-Chloro-3-methoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various nucleophilic addition reactions, making it versatile for chemical transformations.

Biology

In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases. Its ability to form oximes and hydrazones enables it to interact with various biological targets, influencing metabolic pathways.

Medicine

The compound is a precursor in the synthesis of potential therapeutic agents, including:

- Antimicrobial Agents : Research indicates its effectiveness against various bacterial strains.

- Anticancer Compounds : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Industry

In industrial applications, this compound is used in the production of:

- Dyes and pigments

- Fragrances

- Flavoring agents

Antimicrobial Activity

A study evaluated the effectiveness of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating strong antibacterial properties.

Inhibition of Cancer Cell Proliferation

In research focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. This supports its potential as an anticancer agent.

作用机制

The mechanism of action of 2-Chloro-3-methoxybenzaldehyde depends on the specific reactions it undergoes. In biological systems, it can act as an inhibitor of aldehyde dehydrogenases, interfering with the metabolism of aldehydes. The molecular targets and pathways involved include the active sites of enzymes where the compound binds and inhibits their activity.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-Chloro-3-methoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent positions, physical properties, and applications:

Structural and Reactivity Differences

Substituent Position Effects :

- This compound exhibits steric and electronic effects due to the proximity of Cl and OCH₃ groups, which enhance its electrophilicity at the aldehyde position . In contrast, 3-Chloro-2-methoxybenzaldehyde (Cl at 3, OCH₃ at 2) forms an oily liquid due to reduced crystallinity .

- 5-Chloro-2-methoxybenzaldehyde lacks intramolecular hydrogen bonding, leading to different solubility profiles compared to hydroxyl-containing analogs like 2-Hydroxy-4-methoxybenzaldehyde .

Synthetic Utility :

- This compound is a precursor in the synthesis of vinylbenzene derivatives via Wittig reactions (e.g., 2-Chloro-1-methoxy-3-vinylbenzene , 84% yield) .

- 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is tailored for specialized applications, leveraging the benzyloxy group for protective-group strategies in multi-step syntheses .

Safety and Handling: While this compound lacks explicit hazard data, analogs like 5-Acetyl-2-methoxybenzaldehyde require gloves, chemical suits, and respiratory protection, suggesting similar precautions are advisable . 2-Hydroxy-4-methoxybenzaldehyde demands specific first-aid protocols for inhalation or skin contact due to its phenolic hydroxyl group .

Research Findings

Crystallography: Intramolecular interactions (e.g., O-H···O in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde) stabilize crystal structures, a feature absent in non-hydroxylated analogs .

生物活性

2-Chloro-3-methoxybenzaldehyde is an aromatic aldehyde with significant biological activity. This compound is characterized by the presence of a chloro group and a methoxy group on the benzaldehyde structure, contributing to its unique chemical properties and potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.59 g/mol. The structure features a benzene ring with a chloro substituent at the 2-position and a methoxy group at the 3-position, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for several pathogens, demonstrating its effectiveness.

| Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| Escherichia coli | 16 | Kanamycin | 8 |

| Staphylococcus aureus | 32 | Penicillin | 10 |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 4 |

The presence of the chloro group has been noted to enhance antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects . Studies involving metal complexes derived from this compound have indicated significant reductions in inflammation markers in vitro. For example, complexes formed with zinc(II) demonstrated enhanced anti-inflammatory activity compared to their uncoordinated counterparts.

Case Study: Zinc(II) Complexes

A study reported that the zinc(II) complex of this compound reduced inflammatory cytokines in cell cultures by up to 50% when compared to untreated controls . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Emerging research has highlighted the anticancer potential of this compound derivatives. A series of analogs were tested against various cancer cell lines, revealing promising results.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HCT116 (Colon Cancer) | 5.0 | This compound |

| MCF-7 (Breast Cancer) | 3.1 | Derivative A |

| HeLa (Cervical Cancer) | 4.4 | Derivative B |

The compound demonstrated selective cytotoxicity against cancer cells, with IC50 values ranging from 3.1 to 5.0 μM, indicating its potential as a lead compound for further development .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-3-methoxybenzaldehyde in laboratory settings?

- Methodological Answer : When handling this compound, use nitrile or neoprene gloves inspected for integrity prior to use. Avoid skin/eye contact by wearing a full chemical-resistant suit and safety goggles. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Ensure local exhaust ventilation and maintain proximity to eyewash stations and safety showers. Respiratory protection (e.g., NIOSH-approved masks) is advised for prolonged exposure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Employ a combination of:

- FT-IR spectroscopy (400–4000 cm⁻¹) to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O stretch ~1250 cm⁻¹).

- UV-Vis spectroscopy (200–400 nm) to study electronic transitions, particularly π→π* and n→π* in the aromatic and aldehyde moieties.

- Elemental analysis (CHN) to verify purity and stoichiometry. Cross-validate with NMR (¹H/¹³C) for structural elucidation, referencing spectral libraries of analogous compounds like 2-hydroxy-3-methoxybenzaldehyde .

Advanced Research Questions

Q. How can researchers design a synthesis route for this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Start with Friedel-Crafts acylation of 3-methoxyphenol to introduce the aldehyde group.

- Step 2 : Chlorinate the ortho position using electrophilic substitution (e.g., Cl₂/FeCl₃) under controlled temperatures (0–5°C) to prevent over-halogenation.

- Step 3 : Functionalize via condensation reactions (e.g., hydrazide formation, as demonstrated for 2-hydroxy-3-methoxybenzaldehyde derivatives) .

- Optimization : Monitor reaction progress with TLC/HPLC and adjust stoichiometry to minimize byproducts.

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Approach 1 : Compare experimental IR/UV-Vis/NMR data with computational predictions (e.g., DFT calculations for vibrational frequencies or chemical shifts).

- Approach 2 : Replicate synthesis under varying conditions (solvent, temperature) to identify environmental impacts on spectral outcomes.

- Approach 3 : Cross-reference with structurally similar compounds (e.g., 2-chloro-5-methoxybenzaldehyde) to isolate positional isomer effects .

Q. What experimental strategies can assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Stability Study Design :

Store samples in amber vials at 4°C (short-term) and –20°C (long-term).

Expose aliquots to light (UV/visible), humidity (40–80% RH), and elevated temperatures (25–40°C) for accelerated degradation testing.

Analyze degradation products via GC-MS or LC-HRMS weekly.

- Key Metrics : Monitor aldehyde oxidation to carboxylic acids or demethoxylation byproducts. Reference analogous compounds’ stability profiles (e.g., 5-acetyl-2-methoxybenzaldehyde) .

Q. How can researchers evaluate the ecological impact of this compound given limited ecotoxicological data?

- Methodological Answer :

- Predictive Modeling : Use quantitative structure-activity relationship (QSAR) tools (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms.

- Extrapolation : Compare with ecotoxicity data for structurally related compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde’s effects on algae growth inhibition) .

- Experimental Validation : Conduct microcosm studies to assess biodegradation pathways and bioaccumulation potential in soil/water systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。